CID 78066195
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066195 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78066195 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired chemical transformations. The synthetic routes may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required standards for its intended applications. Common methods include batch processing and continuous flow synthesis, depending on the scale and complexity of the production.
Chemical Reactions Analysis
Types of Reactions: CID 78066195 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
CID 78066195 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential as a therapeutic agent. Researchers investigate its effects on cellular processes and its ability to modulate biological pathways.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique properties make it a promising compound for developing new treatments for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in manufacturing and product development.
Mechanism of Action
The mechanism of action of CID 78066195 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their activity and triggering a cascade of biochemical events. These interactions can modulate cellular processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78066195 include other molecules with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for a wide range of applications, from scientific research to industrial production.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and versatility make it a subject of extensive research and development, with promising applications in chemistry, biology, medicine, and industry. As research continues, the full potential of this compound is likely to be realized, leading to new discoveries and innovations.
Properties
Molecular Formula |
C11H19Si2 |
---|---|
Molecular Weight |
207.44 g/mol |
InChI |
InChI=1S/C11H19Si2/c1-10-6-8-11(9-7-10)12(2)13(3,4)5/h6-9H,1-5H3 |
InChI Key |
BWUKPZWDESGJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.